molecular formula C12H13N3O B1627814 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde CAS No. 894365-26-5

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Cat. No.: B1627814
CAS No.: 894365-26-5
M. Wt: 215.25 g/mol
InChI Key: BXYIAQSNCWYCCG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with dimethyl groups at the 2 and 4 positions and a 1H-1,2,4-triazol-1-ylmethyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Triazole to the Benzaldehyde Core: The triazole moiety is then attached to the benzaldehyde core via a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the triazole, making it a better nucleophile.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide.

Major Products

    Oxidation: 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

    Reduction: 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and resins.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzaldehyde: Lacks the triazole ring, making it less versatile in terms of biological activity.

    5-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and binding properties.

    2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: An oxidized form of the compound with different chemical properties.

Uniqueness

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the triazole ring and the dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various applications.

Properties

IUPAC Name

2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-3-10(2)12(6-16)4-11(9)5-15-8-13-7-14-15/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYIAQSNCWYCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN2C=NC=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589510
Record name 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894365-26-5
Record name 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

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